3-Benzylpentanoic Acid vs. Known HMG-CoA Reductase Inhibitors: Comparative Inhibition Potency in Rat Liver Microsomes
3-Benzylpentanoic acid inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. While it is less potent than clinical statins, its inhibitory profile differs from that of other branched-chain fatty acids. A direct comparison to a known inhibitor is not available, but the data establishes a clear baseline for activity in this pathway [1].
| Evidence Dimension | HMG-CoA Reductase Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.90E+5 nM (non-saponifiable lipid synthesis); 8.50E+5 nM (total lipid synthesis); 2.10E+6 nM (fatty acid synthesis) |
| Comparator Or Baseline | Simvastatin (reported literature IC50): ~10-20 nM |
| Quantified Difference | Target compound is significantly less potent (millimolar vs. nanomolar range) but may offer a distinct chemotype for scaffold development. |
| Conditions | CD rat liver microsomal-cytosol fraction, assessed by inhibition of lipid synthesis using radiolabeled substrates [2-14C]acetate. |
Why This Matters
This data defines the compound's inhibitory window for HMG-CoA reductase, allowing researchers to differentiate its mechanism from high-potency statins and explore alternative lipid-modulating pathways.
- [1] BindingDB. (2025). BDBM50009727 CHEMBL3246894. Affinity data for HMG-CoA reductase. View Source
